molecular formula C6H10O2 B1335044 3-Ethoxymethacrolein CAS No. 42588-57-8

3-Ethoxymethacrolein

Cat. No. B1335044
CAS RN: 42588-57-8
M. Wt: 114.14 g/mol
InChI Key: KDOAHVPFGIYCEU-AATRIKPKSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the use of regiospecific ring-opening reactions and the formation of triazole derivatives. For instance, the preparation of a chiral intermediate for Mevinolin and Compactin is achieved through the ring opening of a tetrahydrofuran derivative by dimethylboron bromide . Similarly, triazole compounds are synthesized from reactions involving acetylacetohydrazonate and amines . These methods could potentially be adapted for the synthesis of 3-Ethoxymethacrolein by considering the functional groups and the required regiochemistry.

Molecular Structure Analysis

The molecular structure of compounds related to 3-Ethoxymethacrolein has been characterized using various spectroscopic techniques, including IR, NMR, mass spectrometry, and X-ray crystallography . Additionally, computational methods such as density functional theory (DFT) have been employed to predict and compare the molecular geometry and vibrational frequencies with experimental data . These techniques could be applied to determine the molecular structure of 3-Ethoxymethacrolein and to predict its physical and chemical properties.

Chemical Reactions Analysis

The papers describe the synthesis of compounds that involve reactions with aromatic aldehydes to form Schiff bases . These reactions are typically characterized by the formation of a double bond between a nitrogen atom and a carbon atom, which is a common feature in many organic compounds, including potential derivatives of 3-Ethoxymethacrolein. Understanding these reactions can provide insights into the reactivity and potential applications of 3-Ethoxymethacrolein in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of 3-Ethoxymethacrolein, they do provide information on related compounds. For example, the nonlinear optical properties of triazole derivatives have been theoretically predicted to be greater than those of urea . Additionally, DFT calculations have been used to assess molecular electrostatic potentials and frontier molecular orbitals . These computational studies can be indicative of the reactivity and stability of a compound, which are important factors in the analysis of 3-Ethoxymethacrolein's properties.

Scientific Research Applications

“3-Ethoxymethacrolein” is a chemical compound with the molecular formula C6H10O2 . It’s a liquid that can range in color from colorless to yellow . The compound has a refractive index of 1.4775 to 1.4815 at 20°C and 589 nm

  • Synthesis of DDATHF

    • Application: 3-Ethoxymethacrolein has been used in the synthesis of 5,10-dideaza-5,6,7,8-tetrahydrofolic acid (DDATHF) .
  • Modified Friedlander Synthesis

    • Application: It has been used in the synthesis of quinolines via modified Friedlander synthesis .
  • Synthesis of 3-[2-isopropyl-5-methylcyclohexyloxy-(1R, 2S, 5R)]-2-methyl-2E-propenal

    • Application: It has been used in the synthesis of 3-[2-isopropyl-5-methylcyclohexyloxy-(1R, 2S, 5R)]-2-methyl-2E-propenal .
  • Bioprocessing

    • Application: 3-Ethoxymethacrolein may be used in bioprocessing applications .
  • Cell Culture and Transfection

    • Application: It may be used in cell culture and transfection applications .
  • Cell and Gene Therapy

    • Application: 3-Ethoxymethacrolein may be used in cell and gene therapy applications .

Safety And Hazards

3-Ethoxymethacrolein is classified as harmful if swallowed, harmful in contact with skin, harmful if inhaled, and is a flammable liquid and vapor . It is recommended to keep away from heat, hot surfaces, sparks, open flames, and other ignition sources . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .

properties

IUPAC Name

(E)-3-ethoxy-2-methylprop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-3-8-5-6(2)4-7/h4-5H,3H2,1-2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDOAHVPFGIYCEU-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C(\C)/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxymethacrolein

CAS RN

42588-57-8
Record name 3-Ethoxy-2-methylacrylaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042588578
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-ethoxy-2-methylacrylaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.800
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
DR Hou, CS Sun, WS Sie, JY Jian… - Journal of the Chinese …, 2004 - Wiley Online Library
… In conclusion, we have developed a short, easy and economical synthesis to 3-ethoxymethacrolein using ethyl propenyl ether and cyanuric chloride/DMF. This methodology may also …
Number of citations: 6 onlinelibrary.wiley.com
E Arce, MC Carreno, MB Cid… - The Journal of Organic …, 1994 - ACS Publications
… SnCL*, Eu(fod)a, TiCh,DMAP, iodomethane, 3-ethoxymethacrolein,and NMM were purchased from Aldrich and used without further purification. MTPA-C1 was purchased from …
Number of citations: 86 pubs.acs.org
JR Hwu, LC Leu, JA Robl, DA Anderson… - The Journal of Organic …, 1987 - ACS Publications
1, 3-Dioxolanation of, ß-unsaturated aldehydes with l, 2-bis ((trimethylsilyl) oxy) ethane in the presence of trimethylsilyl trifluoromethanesulfonate as catalyst has been systematically …
Number of citations: 65 pubs.acs.org
MS Plank, TC Calderon, Y Asmerom… - JoVE (Journal of …, 2011 - jove.com
Neonatal hypoxia ischemia is characterized by inadequate blood perfusion of a tissue or a systemic lack of oxygen. This condition is thought to cause/exacerbate well documented …
Number of citations: 21 www.jove.com
VV Ilyushin, EA Alekseev, YC Chou, YC Hsu… - Journal of Molecular …, 2008 - Elsevier
… Since 2-MMA is not available commercially, it was necessary to prepare a sample by hydrolyzing the commercially available ester 3-ethoxymethacrolein (C 2 H 5 single bond O single …
Number of citations: 20 www.sciencedirect.com
N Schnetz-Boutaud, JS Daniels… - Chemical research in …, 2000 - ACS Publications
… 3-Ethoxymethacrolein (4 equiv, 53.2 mmol) was added dropwise, and the solution was allowed to stir at 50 C for 18 h, at which time the reaction mixture was neutralized with potassium …
Number of citations: 28 pubs.acs.org
AD Dick - 2012 - search.proquest.com
… We chose 3-ethoxymethacrolein 21 as the starting material and utilized a simple Horner-Wadsworth-Emmons homologation, followed by a hydrolysis of enol ether 22 to form aldehyde …
Number of citations: 3 search.proquest.com
P Venkanna, KC Rajanna, MS Kumar, MB Ansari… - Tetrahedron letters, 2015 - Elsevier
… ) or Cyanuric Chloride is used in place of oxychloride for the preparation of VH type reagent during the preparation of α,β-unsaturated enol aldehydes such as 3-ethoxymethacrolein and …
Number of citations: 35 www.sciencedirect.com
TE Smith, SJ Fink, ZG Levine, KA McClelland… - Organic …, 2012 - ACS Publications
… Prepared in one step from 3-ethoxymethacrolein and vinylmagesium bromide: … Prepared in one step from 3-ethoxymethacrolein and vinylmagesium bromide: …
Number of citations: 21 pubs.acs.org
J Devillers, E Mombelli - SAR and QSAR in Environmental …, 2010 - Taylor & Francis
The OECD QSAR Application Toolbox versions 1.1.01 and 1.1.02 and Toxtree version 1.60, which were developed for facilitating the practical use of (Q)SAR approaches by regulators, …
Number of citations: 22 www.tandfonline.com

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